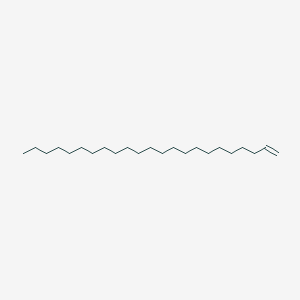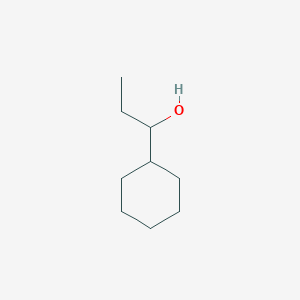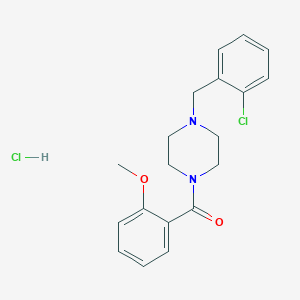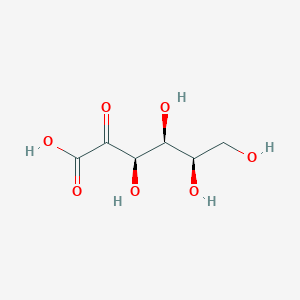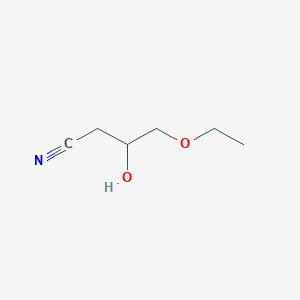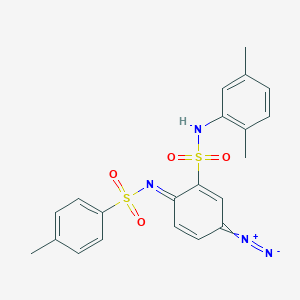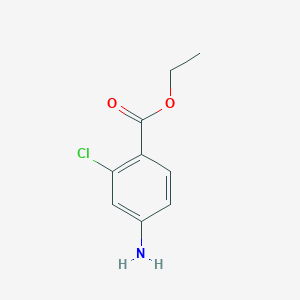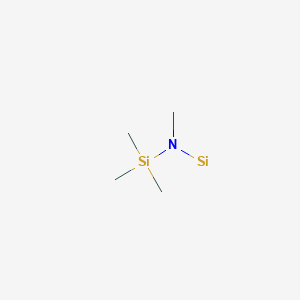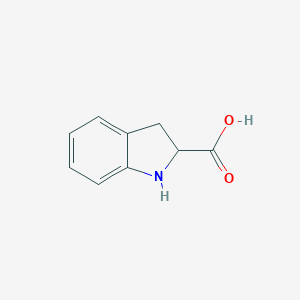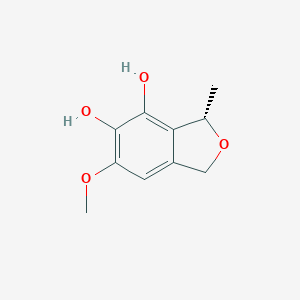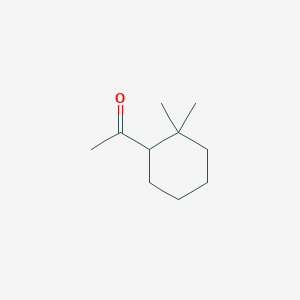
1-(2,2-Dimethylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclohexyl)ethanone, also known as DMCE, is a cyclic ketone that is commonly used in organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances. In recent years, DMCE has gained significant attention due to its unique chemical properties and potential applications in scientific research.
Mecanismo De Acción
1-(2,2-Dimethylcyclohexyl)ethanone acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 1-(2,2-Dimethylcyclohexyl)ethanone can also undergo nucleophilic substitution reactions with alkyl halides and sulfonates.
Efectos Bioquímicos Y Fisiológicos
1-(2,2-Dimethylcyclohexyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and anti-nociceptive properties in animal models. 1-(2,2-Dimethylcyclohexyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Dimethylcyclohexyl)ethanone is a versatile compound that can be easily synthesized and used in various chemical reactions. It is a stable compound that can be stored for long periods of time without decomposition. However, 1-(2,2-Dimethylcyclohexyl)ethanone is a toxic compound that should be handled with care. It is also a relatively expensive compound, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the use of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone can also be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential application is the use of 1-(2,2-Dimethylcyclohexyl)ethanone in the development of new materials, such as polymers and surfactants. Further research is needed to fully explore the potential applications of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research.
Métodos De Síntesis
1-(2,2-Dimethylcyclohexyl)ethanone can be synthesized through various methods, including the oxidation of 2,2-dimethylcyclohexanol with chromic acid or potassium permanganate, or the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide. The most commonly used method is the Friedel-Crafts acylation of 2,2-dimethylcyclohexane with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylcyclohexyl)ethanone has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone has also been used in the synthesis of natural products, such as (+)-syringaresinol and (+)-licarin A. In addition, 1-(2,2-Dimethylcyclohexyl)ethanone has been used in the synthesis of pharmaceuticals, including the anti-cancer drug, vinblastine.
Propiedades
Número CAS |
17983-26-5 |
|---|---|
Nombre del producto |
1-(2,2-Dimethylcyclohexyl)ethanone |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(2,2-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3 |
Clave InChI |
VXHOFFZAGUMFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1(C)C |
SMILES canónico |
CC(=O)C1CCCCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



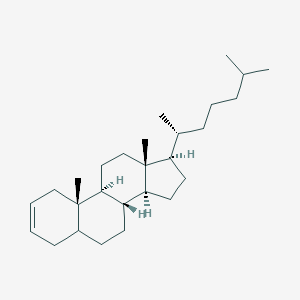
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)

